(4E)-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
Overview
Description
(4E)-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine ring, a fluorophenyl group, and a hydroxyphenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione typically involves multiple steps One common method includes the reaction of 2-fluorobenzaldehyde with diethylamine to form an intermediate Schiff base This intermediate then undergoes cyclization with a suitable dione, such as succinic anhydride, under acidic conditions to form the pyrrolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(4E)-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4E)-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The fluorophenyl group and the hydroxyphenylmethylidene group play crucial roles in these interactions, contributing to the compound’s specificity and potency.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound structurally similar to vitamin E.
Uniqueness
(4E)-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione is unique due to its combination of a pyrrolidine ring, a fluorophenyl group, and a hydroxyphenylmethylidene group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O3/c1-3-25(4-2)14-15-26-20(17-12-8-9-13-18(17)24)19(22(28)23(26)29)21(27)16-10-6-5-7-11-16/h5-13,20,27H,3-4,14-15H2,1-2H3/b21-19+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUHKUQFSNZLML-XUTLUUPISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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